molecular formula C20H11Cl2NO3S B15043774 (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B15043774
M. Wt: 416.3 g/mol
InChI Key: XGJHAQMLCXAPEE-WOJGMQOQSA-N
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Description

The compound (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-phenyl-1,3-thiazolidine-2,4-dione with 5-(3,4-dichlorophenyl)furan-2-carbaldehyde . The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating metabolic disorders, particularly diabetes, due to its ability to modulate insulin sensitivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism. By binding to PPARs, the compound can enhance insulin sensitivity and improve glucose uptake in cells, making it a potential candidate for diabetes treatment.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.

    Pioglitazone: A thiazolidinedione with similar therapeutic applications.

Uniqueness

(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione: is unique due to its specific structural features, such as the presence of the furan ring and the dichlorophenyl group. These structural elements may contribute to its distinct biological activities and potential therapeutic benefits.

Properties

Molecular Formula

C20H11Cl2NO3S

Molecular Weight

416.3 g/mol

IUPAC Name

(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H11Cl2NO3S/c21-15-8-6-12(10-16(15)22)17-9-7-14(26-17)11-18-19(24)23(20(25)27-18)13-4-2-1-3-5-13/h1-11H/b18-11+

InChI Key

XGJHAQMLCXAPEE-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=O

Origin of Product

United States

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